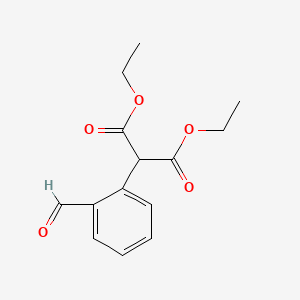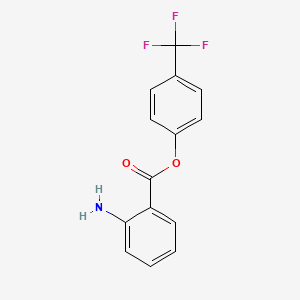
4-(Trifluoromethyl)phenyl 2-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)phenyl 2-aminobenzoate is an organic compound with the molecular formula C14H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 4-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenyl 2-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(Trifluoromethyl)phenyl 2-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific structural features.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural components may contribute to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, affecting the overall biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl 2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an amino group.
4-(Trifluoromethyl)phenyl 2-nitrobenzoate: Contains a nitro group instead of an amino group.
4-(Trifluoromethyl)phenyl 2-methylbenzoate: Features a methyl group instead of an amino group.
Uniqueness
4-(Trifluoromethyl)phenyl 2-aminobenzoate is unique due to the presence of both the trifluoromethyl group and the amino group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H10F3NO2 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] 2-aminobenzoate |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)20-13(19)11-3-1-2-4-12(11)18/h1-8H,18H2 |
InChI Key |
ZFZUAGRTCMUPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)

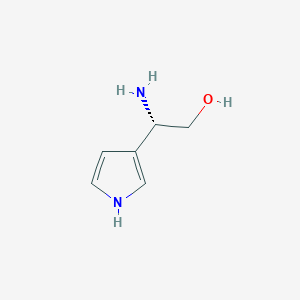

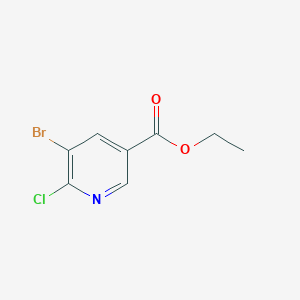

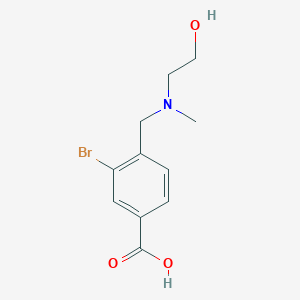
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)

![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)

